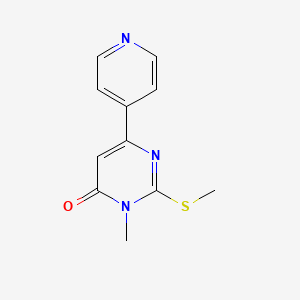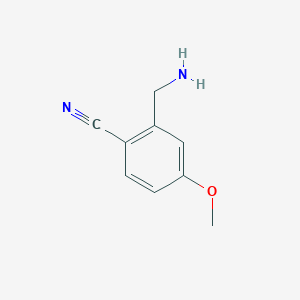
2-(aminomethyl)-4-methoxyBenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-4-methoxyBenzonitrile is an organic compound that features a cyano group (-CN) and a methoxy group (-OCH₃) attached to a benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-4-methoxyBenzonitrile typically involves the cyanoacetylation of 5-methoxybenzylamine. One common method includes the reaction of 5-methoxybenzylamine with cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(aminomethyl)-4-methoxyBenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the methoxy group to a halide.
Major Products:
Oxidation: 2-Cyano-5-methoxybenzaldehyde or 2-Cyano-5-methoxybenzoic acid.
Reduction: 2-Amino-5-methoxybenzylamine.
Substitution: 2-Cyano-5-halobenzylamine.
Applications De Recherche Scientifique
2-(aminomethyl)-4-methoxyBenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-4-methoxyBenzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the methoxy group can enhance lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
- 2-Cyano-4-methoxybenzylamine
- 2-Cyano-5-ethoxybenzylamine
- 2-Cyano-5-methylbenzylamine
Comparison: 2-(aminomethyl)-4-methoxyBenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties. The methoxy group can influence the compound’s reactivity and solubility, while the cyano group can participate in various chemical transformations. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable compound for diverse applications .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,6,11H2,1H3 |
Clé InChI |
FQGOEGLKINIYLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C#N)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

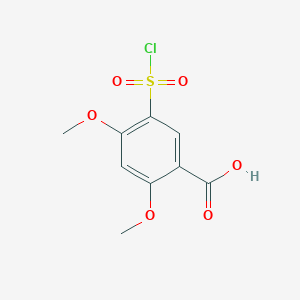
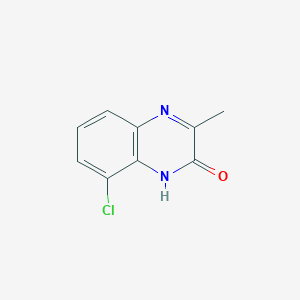

![5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8715030.png)
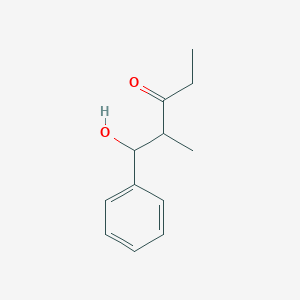
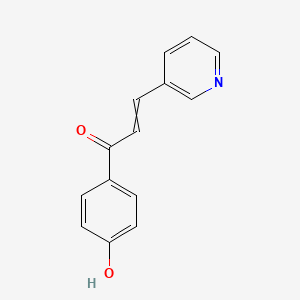
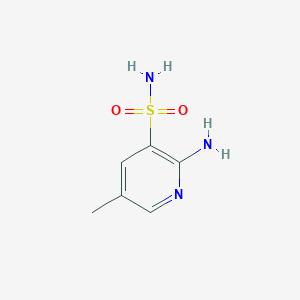
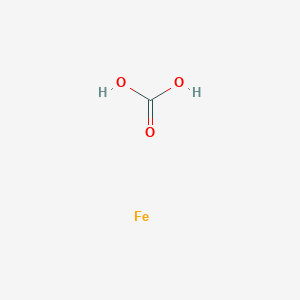
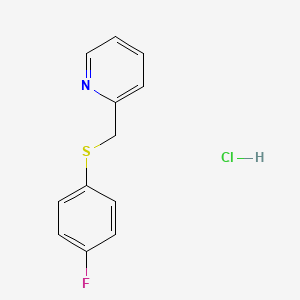
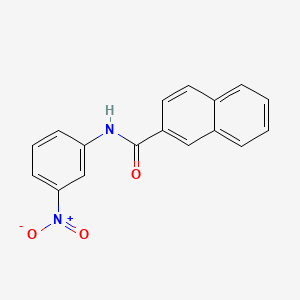
![ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B8715093.png)
![Ethyl 6-(3-cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8715094.png)
